molecular formula C21H18ClN5O2S B12146831 N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146831
M. Wt: 439.9 g/mol
InChI Key: CXKDZTXYHJCRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative featuring a 3-chloro-2-methylphenyl group attached to an acetamide moiety, which is linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with furan-2-ylmethyl and pyridin-4-yl groups.

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18ClN5O2S/c1-14-17(22)5-2-6-18(14)24-19(28)13-30-21-26-25-20(15-7-9-23-10-8-15)27(21)12-16-4-3-11-29-16/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

CXKDZTXYHJCRLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Attachment of the Furan and Pyridine Rings: These can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the Chloro-Substituted Phenyl Ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring, in particular, is known to interact with metal ions and can inhibit certain enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the triazole ring, phenyl group, and acetamide side chain. Below is a comparative analysis:

Compound Triazole Substituents Phenyl Substituents Molecular Formula Biological Activity
Target Compound 4-(furan-2-ylmethyl), 5-(pyridin-4-yl) 3-chloro-2-methyl C22H20ClN5O2S Under investigation
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-(3-methylphenyl), 5-(pyridin-4-yl) 2-chloro-5-(trifluoromethyl) C22H18ClF3N6OS Antimicrobial, antioxidant
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) 3-chloro-4-fluoro C18H16ClFN5OS Insecticidal activity (Orco agonists)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable (e.g., fluorine, nitro) ~C14H12N4O2S Anti-exudative (AEA: 40-70% inhibition)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., trifluoromethyl , chloro ) exhibit enhanced antimicrobial activity due to increased lipophilicity and target binding .
  • Furan vs. Pyridine : Furan-2-ylmethyl in the target compound may improve metabolic stability compared to pyridine analogs, as furan rings are less prone to oxidative degradation .
  • Anti-Exudative Activity: Amino-substituted triazoles with furan (e.g., compounds in ) show significant AEA (up to 70% inhibition at 10 mg/kg), comparable to diclofenac sodium .
Pharmacological Performance
  • Anti-Exudative Activity: Derivatives with 4-amino-5-(furan-2-yl)-triazole cores (e.g., ) demonstrate dose-dependent AEA, with lead compounds outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg .
  • Antimicrobial Activity : Pyridin-4-yl-substituted triazoles (e.g., ) show MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to membrane disruption via sulfanyl-acetamide linkages .
  • Neuroactivity : Ethyl and pyridin-2-yl substituents (e.g., ) act as Orco channel agonists, suggesting insecticidal applications .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features multiple functional groups, including a chloro-substituted phenyl ring, a furan ring, a pyridine ring, and a triazole ring, which contribute to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:

  • Formation of the Triazole Ring : This involves the reaction of appropriate precursors to form a triazole core.
  • Introduction of Furan and Pyridine Substituents : These groups are introduced through selective substitution reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the triazole with the chloro-substituted phenyl acetamide.

The molecular formula for this compound is C24H23ClN4O3S, with a molecular weight of approximately 439.9 g/mol .

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structural features have been evaluated against various cancer cell lines using MTT assays. For example, some derivatives exhibited IC50 values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines .
Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition against enzymes such as EGFR and Src, which are critical in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties:

  • MIC Values : Some derivatives have shown minimum inhibitory concentration (MIC) values lower than standard antibiotics against various bacterial strains .
Compound NamePathogenMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli10

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-y-methyl)-5-(pyridin-4-y)-4H-triazol -3-y]sulfanyl}acetamide against multiple cancer cell lines including leukemia and melanoma. The compound showed promising results with growth inhibition percentages significantly higher than controls .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of related compounds demonstrated that N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-y-methyl)-5-(pyridin -4-y)-4H-triazol -3-y]sulfanyl}acetamide exhibited notable binding affinity with a binding energy value indicative of strong interaction with target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.